

# Spectroscopic and Structural Elucidation of 6-O-Nicotinoylbarbatin C: A Technical Guide

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## Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593182

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This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from the medicinal herb *Scutellaria barbata* D. Don. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, as well as the experimental protocols for its isolation and analysis.

## Spectroscopic Data

The structural elucidation of 6-O-Nicotinoylbarbatin C was achieved through extensive spectroscopic analysis. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, providing key insights into the molecular structure of the compound.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 6-O-Nicotinoylbarbatin C (500 MHz, $\text{CDCl}_3$ )

Position	$\delta H$ (ppm)	Multiplicity	J (Hz)
1	2.15	m	
1.35	m		
2	1.70	m	
1.55	m		
3	1.50	m	
1.40	m		
4	1.05	s	
5	2.30	d	
6	5.40	dd	9.5, 4.5
7	2.50	d	4.5
10	2.05	m	
11	2.65	dd	
2.45	dd	14.0, 9.0	
12	4.95	m	
14	7.25	t	
15	4.80	d	1.0
16	4.75	d	1.0
17	0.95	s	
18	0.85	d	
19	0.90	d	7.0
2'	9.15	d	2.0
4'	8.75	dd	5.0, 2.0
5'	7.45	dd	8.0, 5.0

6'	8.30	d	8.0
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**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 6-O-Nicotinoylbarbatin C (125 MHz,  $\text{CDCl}_3$ )**

Position	$\delta\text{C}$ (ppm)	Position	$\delta\text{C}$ (ppm)
1	35.5	15	112.5
2	19.5	16	145.0
3	41.0	17	17.0
4	34.0	18	16.5
5	45.0	19	15.5
6	73.0	20	25.0
7	48.0	Nicotinoyl-CO	165.0
8	42.0	2'	153.0
9	138.0	3'	125.5
10	40.0	4'	150.5
11	30.0	5'	123.5
12	70.0	6'	137.0
13	175.0		
14	140.0		

## Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) analysis provided the exact mass of the compound, confirming its molecular formula.

- HR-ESI-MS:  $m/z$  454.2224  $[\text{M}+\text{H}]^+$  (Calculated for  $\text{C}_{26}\text{H}_{32}\text{NO}_6$ , 454.2229)

## Experimental Protocols

The isolation and purification of 6-O-Nicotinoylbarbatin C from *Scutellaria barbata* involved a multi-step process, followed by detailed spectroscopic analysis to determine its structure.

### Isolation and Purification

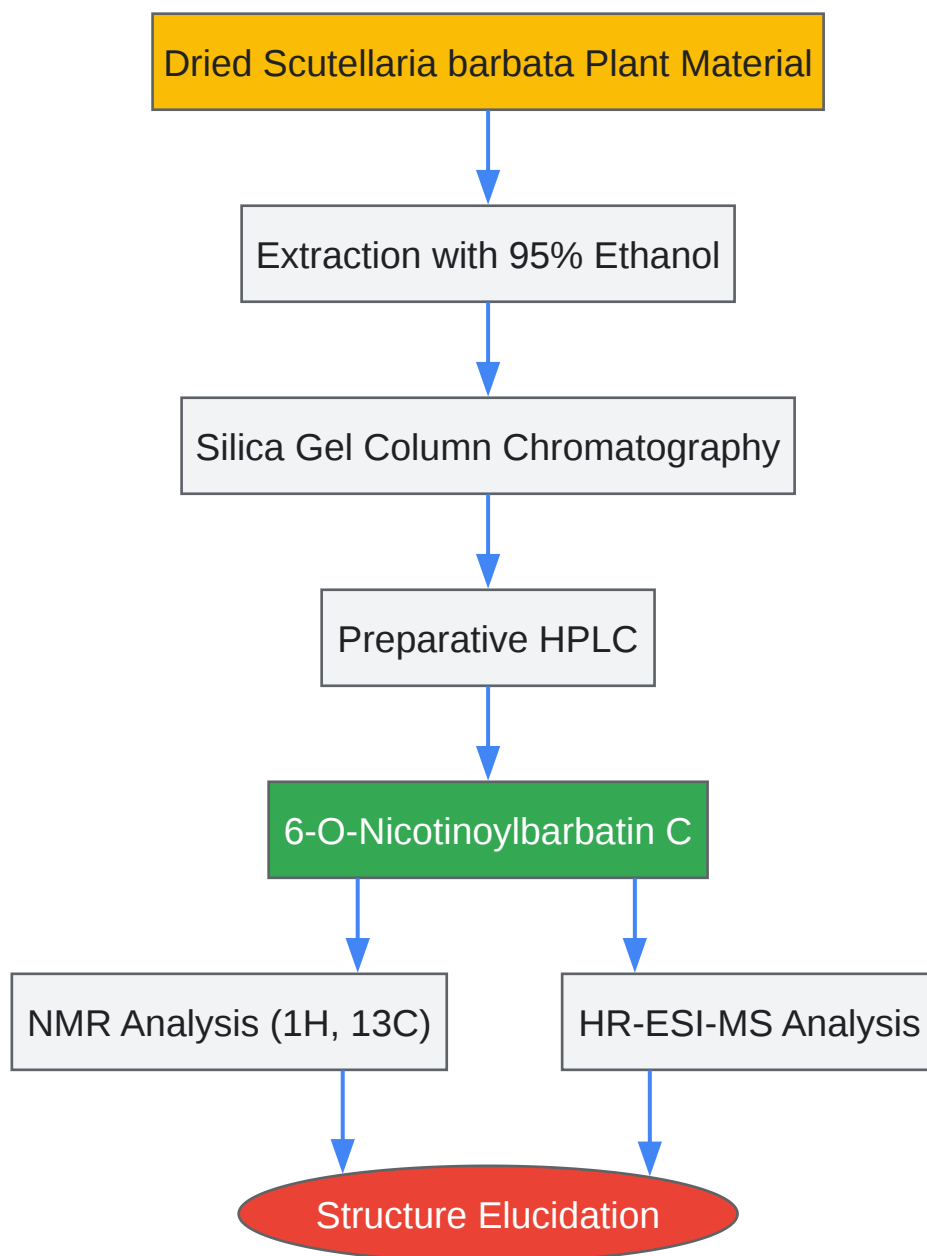
The air-dried whole herbs of *Scutellaria barbata* were extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques for fractionation and purification. This included column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

### Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.16) as an internal standard.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

### Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of 6-O-Nicotinoylbarbatin C.



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Caption: Isolation and structure elucidation workflow for 6-O-Nicotinoylbarbatin C.

This technical guide provides foundational data for researchers working with 6-O-Nicotinoylbarbatin C, facilitating further investigation into its chemical properties and potential therapeutic applications.

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